3-[[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]amino]-4-[[3,5-bis(trifluoromethyl)phenyl]methylamino]cyclobut-3-ene-1,2-dione
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Overview
Description
3-[[2-(13-azapentacyclo[138002,1103,8018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]amino]-4-[[3,5-bis(trifluoromethyl)phenyl]methylamino]cyclobut-3-ene-1,2-dione is a complex organic compound with a unique structure It is characterized by its pentacyclic framework and the presence of trifluoromethyl groups, which contribute to its distinct chemical properties
Preparation Methods
The synthesis of 3-[[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]amino]-4-[[3,5-bis(trifluoromethyl)phenyl]methylamino]cyclobut-3-ene-1,2-dione involves multiple steps, including the formation of the pentacyclic core and the introduction of the trifluoromethyl groups. The synthetic route typically starts with the preparation of the cyclohexylamine derivative, followed by cyclization reactions to form the pentacyclic structure. The final steps involve the introduction of the trifluoromethyl groups and the formation of the cyclobutene dione moiety. Industrial production methods may involve optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
3-[[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]amino]-4-[[3,5-bis(trifluoromethyl)phenyl]methylamino]cyclobut-3-ene-1,2-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a therapeutic agent due to its unique structural features. In medicine, it is being investigated for its potential use in drug development, particularly for targeting specific molecular pathways. In industry, it may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl groups and the pentacyclic structure allows it to bind to certain proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved. Further research is needed to fully elucidate the molecular mechanisms underlying its effects.
Comparison with Similar Compounds
Compared to other similar compounds, 3-[[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]amino]-4-[[3,5-bis(trifluoromethyl)phenyl]methylamino]cyclobut-3-ene-1,2-dione stands out due to its unique pentacyclic structure and the presence of trifluoromethyl groups. Similar compounds include other pentacyclic derivatives and trifluoromethyl-substituted compounds. the specific combination of structural features in this compound gives it distinct chemical and biological properties, making it a valuable subject of study in various fields of research.
Properties
Molecular Formula |
C41H33F6N3O2 |
---|---|
Molecular Weight |
713.7 g/mol |
IUPAC Name |
3-[[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]amino]-4-[[3,5-bis(trifluoromethyl)phenyl]methylamino]cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C41H33F6N3O2/c42-40(43,44)28-17-23(18-29(19-28)41(45,46)47)20-48-36-37(39(52)38(36)51)49-32-11-5-6-12-33(32)50-21-26-15-13-24-7-1-3-9-30(24)34(26)35-27(22-50)16-14-25-8-2-4-10-31(25)35/h1-4,7-10,13-19,32-33,48-49H,5-6,11-12,20-22H2 |
InChI Key |
KBTFECYGHDLJOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)NC2=C(C(=O)C2=O)NCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CC5=C(C6=CC=CC=C6C=C5)C7=C(C4)C=CC8=CC=CC=C87 |
Origin of Product |
United States |
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